2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is a stable isotope-labeled compound used in various scientific research applications. It is an intermediate for the synthesis of Pomalidomide-d4, a thalidomide derivative known for its anti-inflammatory and antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through the reaction of 4-nitroisoindoline-1,3-dione with pentanedioic acid under specific conditions to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the integrity of the stable isotope labeling.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and other functionalized derivatives.
Scientific Research Applications
2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard for chemical identification and quantitative analysis.
Biology: In metabolic research to study metabolic pathways in vivo.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds like Pomalidomide-d4.
Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The compound exerts its effects by acting as an intermediate in the synthesis of Pomalidomide-d4, which inhibits the production of tumor necrosis factor-alpha (TNF-α). This inhibition leads to anti-inflammatory and antitumor effects. The molecular targets and pathways involved include the modulation of cytokine signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic Acid: Similar structure but lacks deuterium labeling.
2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid: Different functional groups but similar backbone structure
Uniqueness
The uniqueness of 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a significant advantage in studies requiring accurate quantification and identification.
Properties
Molecular Formula |
C13H10N2O8 |
---|---|
Molecular Weight |
326.25 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-4-(4-nitro-1,3-dioxoisoindol-2-yl)pentanedioic acid |
InChI |
InChI=1S/C13H10N2O8/c16-9(17)5-4-8(13(20)21)14-11(18)6-2-1-3-7(15(22)23)10(6)12(14)19/h1-3,8H,4-5H2,(H,16,17)(H,20,21)/i4D2,5D2 |
InChI Key |
WHGCSJYLVKPHSS-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C([2H])([2H])C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.